5-Iodo-6-methoxynaphthalene-1-carbonitrile
Overview
Description
5-Iodo-6-methoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8INO It is a derivative of naphthalene, characterized by the presence of an iodine atom at the 5-position, a methoxy group at the 6-position, and a cyano group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methoxynaphthalene-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Iodination: The naphthalene undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Methoxylation: The iodinated naphthalene is then subjected to methoxylation at the 6-position using methanol and a strong base like sodium methoxide.
Cyanation: Finally, the methoxylated naphthalene is treated with a cyanating agent such as copper(I) cyanide to introduce the cyano group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido, thiocyano, or other substituted naphthalenes are formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction typically yields naphthalenes with reduced functional groups.
Coupling Products: Coupling reactions produce biaryl or alkyl-substituted naphthalenes.
Scientific Research Applications
5-Iodo-6-methoxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methoxynaphthalene-1-carbonitrile: Similar structure with a bromine atom instead of iodine.
5-Chloro-6-methoxynaphthalene-1-carbonitrile: Similar structure with a chlorine atom instead of iodine.
5-Fluoro-6-methoxynaphthalene-1-carbonitrile: Similar structure with a fluorine atom instead of iodine.
Uniqueness
5-Iodo-6-methoxynaphthalene-1-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-iodo-6-methoxynaphthalene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMJKHNLPGQGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559178 | |
Record name | 5-Iodo-6-methoxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-48-4 | |
Record name | 5-Iodo-6-methoxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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